N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is an organic compound with a molecular formula of C10H9ClN2O This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyano group, and an acetamide moiety
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs .
Mode of Action
This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacterium .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], this compound disrupts the production of essential fatty acids. These fatty acids are crucial components of the bacterial cell wall and are involved in energy storage and other vital functions .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by this compound leads to a disruption in the fatty acid synthesis pathway . This disruption can result in the death of the bacterium or a significant reduction in its ability to cause disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-2-methylaniline with cyanoacetic acid or its derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For example, the reaction can be conducted in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the cyanoacetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile used, products may include substituted phenyl derivatives.
Oxidation: Oxidized products may include nitro compounds or quinones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis products include carboxylic acids or amides.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
- N-(3-chloro-2-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, in particular, makes it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKHZVQUKMFOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392970 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63034-96-8 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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